

Spectroscopic data for Bis(2-chlorophenyl)-bromomethane (NMR, IR, MS)

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Compound of Interest

Compound Name: *Bis(2-chlorophenyl)-bromomethane*

Cat. No.: *B188799*

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A Technical Guide to the Spectroscopic Analysis of **Bis(2-chlorophenyl)-bromomethane**

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating these characteristics. This guide provides a comprehensive overview of the theoretical spectroscopic data for **Bis(2-chlorophenyl)-bromomethane**, outlines standard experimental protocols for data acquisition, and presents a logical workflow for its analysis.

While direct experimental data for **Bis(2-chlorophenyl)-bromomethane** is not readily available in public databases, this guide will project the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.

Predicted Spectroscopic Data

The structure of **Bis(2-chlorophenyl)-bromomethane**, with its two chlorinated phenyl rings attached to a brominated methane bridge, dictates the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR (Proton NMR): The proton NMR spectrum is anticipated to be complex due to the presence of two substituted aromatic rings.

- **Aromatic Protons:** The protons on the two 2-chlorophenyl groups will appear in the aromatic region, typically between 7.0 and 7.5 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).
- **Methine Proton:** The single proton on the central carbon atom (the methane bridge) is expected to appear as a singlet, shifted downfield due to the deshielding effects of the adjacent bromine atom and the two aromatic rings. Its chemical shift would likely be in the range of 6.0-6.5 ppm.

^{13}C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom.

- **Aromatic Carbons:** The carbon atoms of the two 2-chlorophenyl rings will resonate in the typical aromatic region of ~120-140 ppm. Due to the chlorine substituent, there will be distinct signals for the carbon atoms at different positions on the ring.
- **Methine Carbon:** The central methine carbon, bonded to bromine, will be significantly deshielded and is expected to appear in the range of 40-50 ppm.

Table 1: Predicted NMR Data for **Bis(2-chlorophenyl)-bromomethane**

^1H NMR		^{13}C NMR	
Chemical Shift (ppm)	Multiplicity	Chemical Shift (ppm)	Description
~ 7.0 - 7.5	Multiplet	~ 120 - 140	Aromatic Carbons
~ 6.0 - 6.5	Singlet	~ 40 - 50	Methine Carbon (CH-Br)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

- C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear as a group of peaks around 3000-3100 cm^{-1} .
- C=C Stretching (Aromatic): The carbon-carbon double bond stretching within the aromatic rings will give rise to several sharp absorptions in the 1450-1600 cm^{-1} region.
- C-Cl Stretching: The stretching vibration of the carbon-chlorine bond will likely be observed in the fingerprint region, typically around 750-800 cm^{-1} .
- C-Br Stretching: The carbon-bromine bond stretching is expected to produce a strong absorption in the lower wavenumber region of the fingerprint region, typically between 500 and 600 cm^{-1} .^[1]

Table 2: Predicted IR Absorption Bands for **Bis(2-chlorophenyl)-bromomethane**

Wavenumber (cm^{-1})	Functional Group
3000 - 3100	Aromatic C-H Stretch
1450 - 1600	Aromatic C=C Stretch
750 - 800	C-Cl Stretch
500 - 600	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

- Molecular Ion Peak: The molecular ion peak (M^+) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of chlorine and bromine isotopes, a characteristic isotopic pattern will be observed. Bromine has two common isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio, which will result in two peaks of almost equal intensity separated by 2 m/z units for any fragment containing a bromine atom.^{[2][3]} Chlorine also has two isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio. The combination of two chlorine atoms and one bromine atom will produce a complex and distinctive isotopic pattern for the molecular ion.

- **Fragmentation Pattern:** Common fragmentation pathways would involve the loss of a bromine atom ($M^+ - Br$), and cleavage of the bond between the central carbon and one of the phenyl rings.

Table 3: Predicted Mass Spectrometry Data for **Bis(2-chlorophenyl)-bromomethane**

m/z Value	Proposed Fragment
$[M]^+$, $[M+2]^+$, $[M+4]^+$, $[M+6]^+$	Molecular ion with isotopic distribution
$[M-Br]^+$	Loss of a bromine atom
$[C_6H_4Cl]^+$	Chlorophenyl cation
$[CH(C_6H_4Cl)_2]^+$	Bis(2-chlorophenyl)methyl cation

Experimental Protocols

Standard procedures for obtaining high-quality spectroscopic data are crucial for accurate structural elucidation.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- **Data Acquisition:** Acquire the 1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Parameters for 1H NMR:**
 - Number of scans: 16-64
 - Relaxation delay: 1-2 seconds
 - Pulse width: Calibrated 90-degree pulse
- **Parameters for ^{13}C NMR:**

- Number of scans: 1024 or more, depending on the sample concentration.
- Relaxation delay: 2-5 seconds
- Proton decoupling should be applied to simplify the spectrum.

Infrared (IR) Spectroscopy

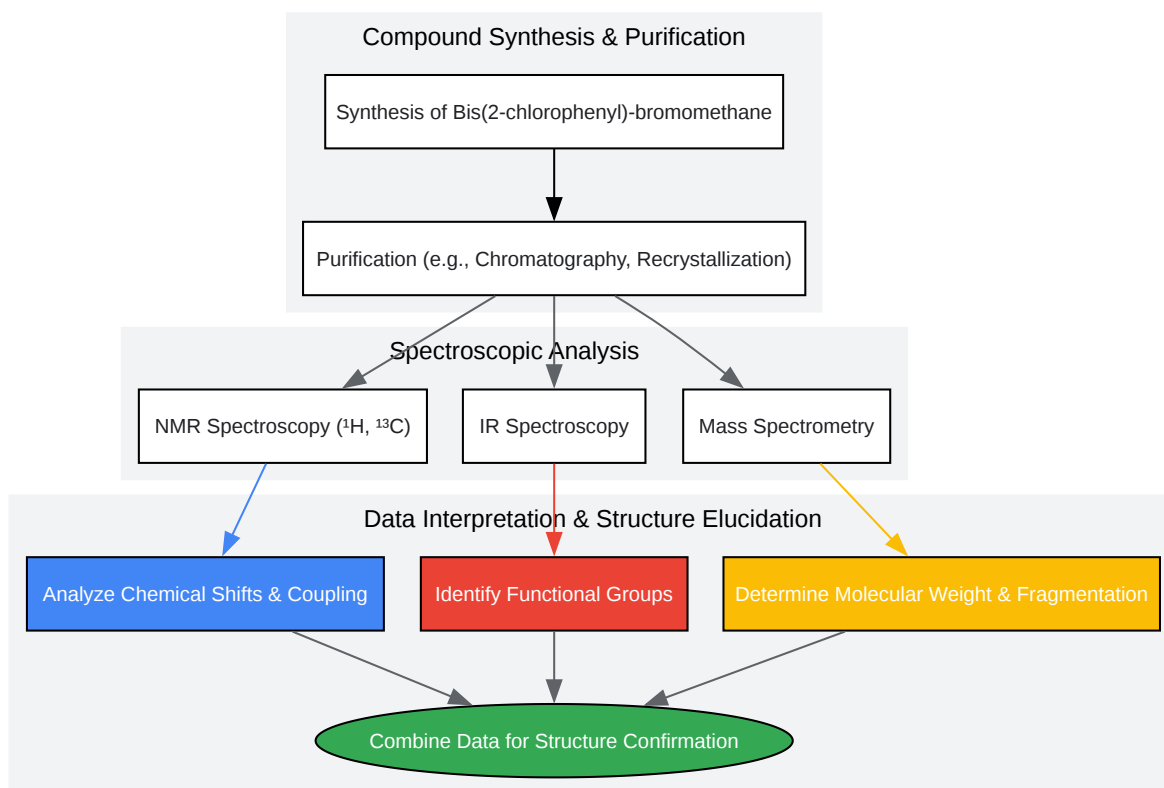
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a non-volatile solid, a direct insertion probe with electron ionization (EI) is a common method.
- Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.
- Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis ensures a systematic approach to structure elucidation.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This comprehensive guide provides the foundational knowledge for researchers to approach the spectroscopic analysis of **Bis(2-chlorophenyl)-bromomethane**. By understanding the predicted spectral features and following standardized experimental protocols, scientists can confidently elucidate and confirm the structure of this and similar molecules.

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